molecular formula C19H16N4S B2984944 (Z)-N'-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide CAS No. 477285-60-2

(Z)-N'-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2984944
CAS No.: 477285-60-2
M. Wt: 332.43
InChI Key: IXARJRDTHMQGLG-QJOMJCCJSA-N
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Description

The compound is a complex organic molecule with a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) and a carbohydrazonoyl cyanide group. The presence of the phenyl groups and the dimethylphenyl group suggests that it might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the phenyl and dimethylphenyl groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and the carbohydrazonoyl cyanide group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiazole ring might undergo reactions typical of heterocyclic compounds, while the carbohydrazonoyl cyanide group could participate in addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the polar carbohydrazonoyl cyanide group and the nonpolar phenyl groups could give it unique properties .

Scientific Research Applications

Crystal Structure Analysis

One significant application of compounds closely related to “(Z)-N'-(2,4-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is in crystal structure analysis. Research by Gonzaga et al. (2016) on similar thiazole compounds reveals how intramolecular hydrogen bonds and π···π stacking interactions influence their crystal structures. These findings are crucial for understanding the conformational properties and stability of such complex molecules, which could be relevant for the design and development of new materials or drugs Gonzaga et al., 2016.

Antiviral Activity

Another area of research application involves exploring the antiviral potential of thiazole compounds. Srivastava et al. (1977) reported on thiazole C-nucleosides, detailing their synthesis and evaluation for in vitro activity against various viruses. While not directly mentioning the exact compound , this study highlights the broader potential of thiazole derivatives in contributing to antiviral drug development Srivastava et al., 1977.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its properties in more detail, and optimizing its synthesis process. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

(2Z)-N-(2,4-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-13-8-9-16(14(2)10-13)22-23-17(11-20)19-21-18(12-24-19)15-6-4-3-5-7-15/h3-10,12,22H,1-2H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXARJRDTHMQGLG-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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